molecular formula C20H17NO5 B13802279 4-Oxo-3-phenylmethyl-4H-quinolizine-1,2-dicarboxylic acid dimethyl ester

4-Oxo-3-phenylmethyl-4H-quinolizine-1,2-dicarboxylic acid dimethyl ester

Cat. No.: B13802279
M. Wt: 351.4 g/mol
InChI Key: JKJQSSHJRATRBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Oxo-3-phenylmethyl-4H-quinolizine-1,2-dicarboxylic acid dimethyl ester is a complex organic compound with a unique structure that includes a quinolizine core

Preparation Methods

The synthesis of 4-Oxo-3-phenylmethyl-4H-quinolizine-1,2-dicarboxylic acid dimethyl ester typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinolizine core, followed by the introduction of the phenylmethyl group and the esterification of the carboxylic acid groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

4-Oxo-3-phenylmethyl-4H-quinolizine-1,2-dicarboxylic acid dimethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce the quinolizine core or other functional groups.

    Substitution: This reaction can replace certain groups within the molecule with other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Oxo-3-phenylmethyl-4H-quinolizine-1,2-dicarboxylic acid dimethyl ester has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Oxo-3-phenylmethyl-4H-quinolizine-1,2-dicarboxylic acid dimethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-Oxo-3-phenylmethyl-4H-quinolizine-1,2-dicarboxylic acid dimethyl ester can be compared with other similar compounds, such as:

    4-Oxo-3-phenylmethyl-4H-quinolizine-1,2-dicarboxylic acid: Lacks the dimethyl ester groups.

    3-Phenylmethyl-4H-quinolizine-1,2-dicarboxylic acid dimethyl ester: Lacks the oxo group.

    4-Oxo-4H-quinolizine-1,2-dicarboxylic acid dimethyl ester: Lacks the phenylmethyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H17NO5

Molecular Weight

351.4 g/mol

IUPAC Name

dimethyl 3-benzyl-4-oxoquinolizine-1,2-dicarboxylate

InChI

InChI=1S/C20H17NO5/c1-25-19(23)16-14(12-13-8-4-3-5-9-13)18(22)21-11-7-6-10-15(21)17(16)20(24)26-2/h3-11H,12H2,1-2H3

InChI Key

JKJQSSHJRATRBZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=CC=CN2C(=O)C(=C1C(=O)OC)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.